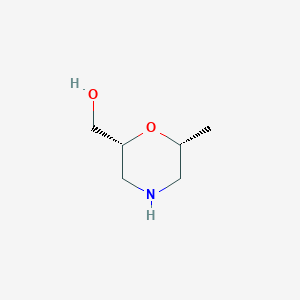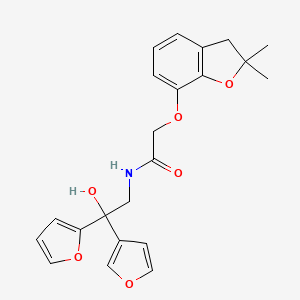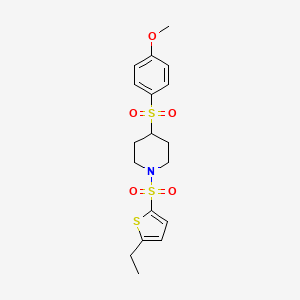![molecular formula C14H18ClNO3 B2973321 N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide CAS No. 2385735-00-0](/img/structure/B2973321.png)
N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75. This compound is characterized by the presence of a benzyl group, a chloro group, and a hydroxyoxolan group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The intermediate product is then reacted with 3-hydroxyoxolane in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-Benzyl-2-chloro-N-[(3-oxolan-3-yl)methyl]acetamide.
Reduction: Formation of this compound without the chloro group.
Substitution: Formation of N-Benzyl-2-amino-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide.
Scientific Research Applications
N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloroacetamide: Lacks the hydroxyoxolan group.
N-Benzyl-2-hydroxyacetamide: Lacks the chloro group.
N-Benzyl-2-chloro-N-methylacetamide: Lacks the hydroxyoxolan group and has a methyl group instead.
Uniqueness
N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is unique due to the presence of both the chloro and hydroxyoxolan groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c15-8-13(17)16(9-12-4-2-1-3-5-12)10-14(18)6-7-19-11-14/h1-5,18H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCMUNJXWQETBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN(CC2=CC=CC=C2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2973240.png)


![1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2973252.png)
![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)
![N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2973259.png)
![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)
